Single-Step Synthesis Advantage
The compound is obtained in 81% isolated yield via direct condensation of salicylamide with phenylphosphonic dichloride in toluene (50 h reaction time), representing a single-step route to the 2-phenyl-substituted scaffold [1]. By contrast, the 2-chloro analog—a common alternative starting material for derivatization—requires reaction of salicylamide with PCl3 followed by POCl3 to produce 2-chloro-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one, which must then undergo further substitution to introduce the desired 2-substituent [2].
| Evidence Dimension | Isolated synthetic yield (single-step preparation) |
|---|---|
| Target Compound Data | 81% isolated yield (from salicylamide + phenylphosphonic dichloride, toluene, 50 h) |
| Comparator Or Baseline | 2-Chloro-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one: multi-step synthesis required (PCl3, then POCl3, then amine substitution); individual step yields not directly compared in same study |
| Quantified Difference | 81% single-step yield for target vs. multi-step sequence for 2-chloro analog (no combined yield reported) |
| Conditions | Condensation reaction in toluene solvent; salicylamide and phenylphosphonic dichloride as starting materials [1] |
Why This Matters
For procurement decisions, the 81% single-step yield translates to lower raw material cost and fewer purification steps compared to the multi-step route required for the 2-chloro precursor, which is the most common alternative entry point into this scaffold family.
- [1] Molaid.com. 2-苯基-3H-1,3,2-苯并氧杂膦咛-4-酮 (CAS 143000-05-9). Synthetic procedure description: phenylphosphonic dichloride + salicylamide in toluene, 50 h, 81% yield. View Source
- [2] Kostka K, Porada M, Graczyk J. Synthesis and anticancer activity of 2-substituted 2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one and its 2-oxide derivatives. Arch Pharm (Weinheim). 1994 Apr;327(4):233-6. doi:10.1002/ardp.19943270408. PMID: 8204022. View Source
